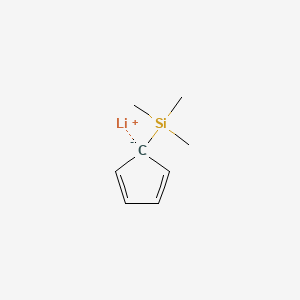
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane is an organolithium compound that features a cyclopentadienyl anion substituted with a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane typically involves the reaction of trimethylsilylcyclopentadiene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the lithium atom is replaced by other electrophiles.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides, acyl halides, and carbonyl compounds. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions with alkyl halides can yield substituted cyclopentadienes, while addition reactions with carbonyl compounds can produce alcohols or ketones.
科学研究应用
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Organometallic Chemistry: The compound serves as a ligand precursor in the preparation of metallocenes and other organometallic complexes.
Catalysis: It is used in catalytic processes, including polymerization reactions and enantioselective synthesis.
Material Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism by which lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane exerts its effects involves the nucleophilic attack of the cyclopentadienyl anion on electrophilic centers. The trimethylsilyl group stabilizes the anion and enhances its nucleophilicity, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
Lithium cyclopentadienide: Similar in structure but lacks the trimethylsilyl group, making it less nucleophilic and less stable.
Sodium cyclopentadienide: Similar anionic structure but with sodium as the counterion, leading to different reactivity and solubility properties.
Potassium cyclopentadienide: Another similar compound with potassium as the counterion, exhibiting different reactivity compared to the lithium derivative.
Uniqueness
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which enhances the stability and nucleophilicity of the cyclopentadienyl anion. This makes it a valuable reagent in organic synthesis and organometallic chemistry, offering distinct advantages over other cyclopentadienide derivatives.
属性
CAS 编号 |
76514-39-1 |
|---|---|
分子式 |
C8H13LiSi |
分子量 |
144.2 g/mol |
IUPAC 名称 |
lithium;cyclopenta-2,4-dien-1-yl(trimethyl)silane |
InChI |
InChI=1S/C8H13Si.Li/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;/q-1;+1 |
InChI 键 |
AOUOEDAWAKONTD-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[Si](C)(C)[C-]1C=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


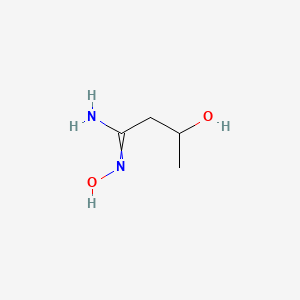
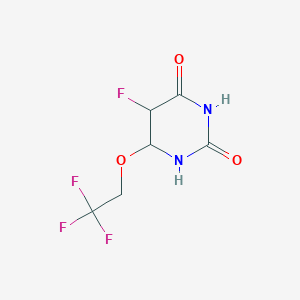
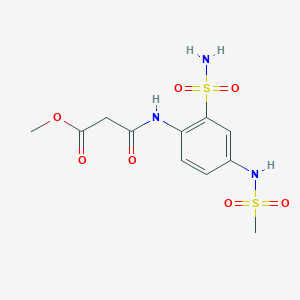
![2-[(5-Bromopyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B8516526.png)
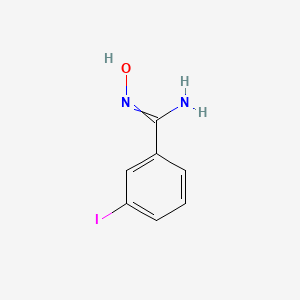
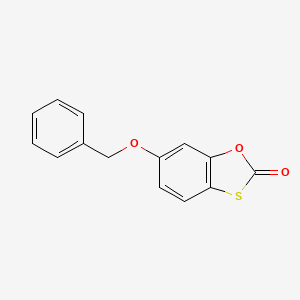
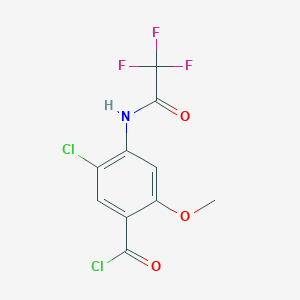
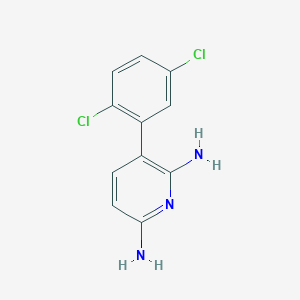
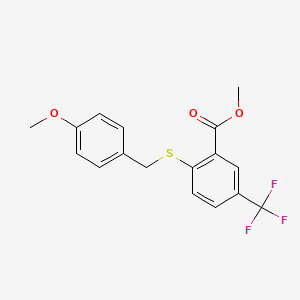
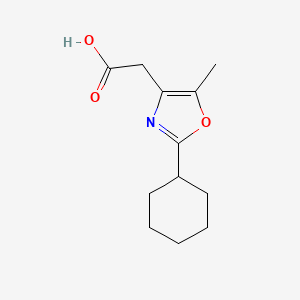
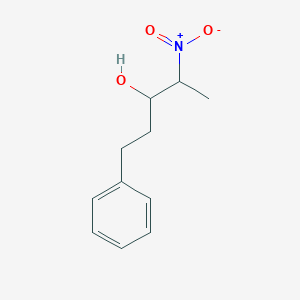
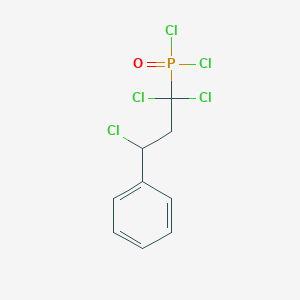
![Ethyl 4-[(7-phenylheptyl)amino]benzoate](/img/structure/B8516601.png)
![2-[(3-Chloro-propyl)-methyl-amino]-ethanol](/img/structure/B8516605.png)
